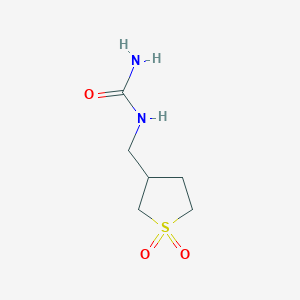
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, also known as MPPTU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPPTU is a urea derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mechanism of Action
The exact mechanism of action of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is not fully understood. However, studies have suggested that 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea exerts its biological activity by modulating various signaling pathways. For example, 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been shown to inhibit the NF-κB pathway, which plays a key role in regulating inflammation and immune responses. 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has also been found to activate the p38 MAPK pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea exhibits a range of biochemical and physiological effects. Studies have shown that 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea can reduce inflammation and oxidative stress in various disease models. 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been shown to possess anti-microbial activity against a range of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has several advantages for lab experiments. It is easy to synthesize and yields a high purity product. 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is also stable under a range of conditions and can be stored for extended periods of time. However, one limitation of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its biological activity.
Future Directions
There are several future directions for research on 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea. One area of interest is the development of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea-based therapeutics for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of interest is the elucidation of the mechanism of action of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, which could lead to the development of more potent and selective derivatives. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea in vivo.
Synthesis Methods
The synthesis of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea involves the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with 2-methoxybenzoyl isocyanate in the presence of a base. The resulting product is then treated with N-methylpiperazine to form 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea. The reaction is carried out under mild conditions and yields a high purity product.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been extensively studied for its potential as a therapeutic agent in various disease models. Studies have shown that 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has also been found to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been shown to possess anti-microbial activity against a range of bacterial and fungal strains.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-15-5-3-2-4-13(15)21-17(22)20-10-14-16(19-8-7-18-14)12-6-9-24-11-12/h2-9,11H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILXDUGMUAMMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2971631.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2971632.png)
![1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2971633.png)

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2971635.png)

![8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2971642.png)
![3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971643.png)
![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2971645.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2971649.png)